molecular formula C8H5BrFN3S B13701545 2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole

2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole

Cat. No.: B13701545
M. Wt: 274.12 g/mol
InChI Key: DDGCKTYAYHMGSX-UHFFFAOYSA-N
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Description

2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromo-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole typically involves the reaction of 2-bromo-6-fluoroaniline with thiocarbonyl compounds under specific conditions. One common method involves the cyclization of 2-bromo-6-fluoroaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate equipment to handle the reagents and solvents involved.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-bromo-6-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-bromo-6-nitrophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity, electronic properties, and potential biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H5BrFN3S

Molecular Weight

274.12 g/mol

IUPAC Name

5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5BrFN3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

DDGCKTYAYHMGSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=NN=C(S2)N)F

Origin of Product

United States

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